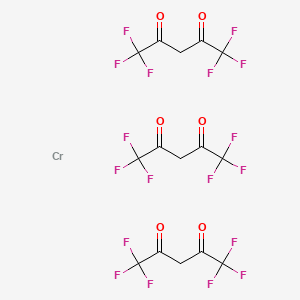
Tris(hexafluoroacetylacetone) chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tris(hexafluoroacetylacetone) chromium typically involves the reaction of chromium(III) chloride with hexafluoroacetylacetone in the presence of a base . The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the product is purified by recrystallization from a suitable solvent . The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{C}_5\text{F}_6\text{O}_2 \rightarrow \text{Cr(C}_5\text{F}_6\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Tris(hexafluoroacetylacetone) chromium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the chromium center can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Thermal Decomposition: Upon heating, the compound decomposes to form chromium oxides and volatile organic products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Tris(hexafluoroacetylacetone) chromium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tris(hexafluoroacetylacetone) chromium exerts its effects involves the coordination of the chromium center with various ligands. This coordination can alter the electronic structure of the chromium atom, making it more reactive in certain chemical environments . The compound can interact with molecular targets such as DNA and proteins, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Tris(hexafluoroacetylacetone) chromium can be compared with other metal acetylacetonates such as:
Tris(acetylacetonato)chromium(III): Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Tris(acetylacetonato)iron(III): Contains iron instead of chromium, leading to different redox behavior and applications.
Tris(acetylacetonato)cobalt(III): Contains cobalt, which affects its magnetic and catalytic properties.
The presence of fluorine atoms in this compound makes it more volatile and thermally stable compared to its non-fluorinated counterparts .
Eigenschaften
IUPAC Name |
chromium;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDUGQRHXCPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














